N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide
Overview
Description
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the formation of the benzotriazole ring followed by the introduction of the ethylphenyl and methylbenzamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of UV-absorbing materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV light, protecting materials from UV-induced degradation. Additionally, the compound may interact with biological molecules, influencing cellular pathways and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethylphenyl)-4-hydroxybenzamide
- N-(4-Ethoxyphenyl)-4-hydroxybenzamide
- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
Uniqueness
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-methylbenzamide stands out due to its specific structural features, including the benzotriazole moiety and the combination of ethylphenyl and methylbenzamide groups
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-3-16-7-10-19(11-8-16)26-24-20-12-9-18(14-21(20)25-26)23-22(27)17-6-4-5-15(2)13-17/h4-14H,3H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRKCHAXJRLFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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